molecular formula C15H14FN B183426 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-34-2

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B183426
CAS No.: 120086-34-2
M. Wt: 227.28 g/mol
InChI Key: MKPFRVUDEFFJHS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound features a fluorophenyl group attached to the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and tetrahydroisoquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tetrahydroisoquinoline in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Reduced tetrahydroisoquinoline derivatives.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly in developing treatments for neurological disorders and cancer.

    Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFRVUDEFFJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561526
Record name 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-34-2
Record name 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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